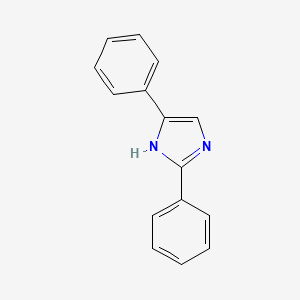

2,4-Diphenylimidazole

Description

The exact mass of the compound 2,4-Diphenylimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Diphenylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diphenylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHCKYIBYRNHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304756 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-83-7 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diphenylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Diphenylimidazole (CAS No. 670-83-7). The information presented herein is intended to support research, development, and application of this versatile heterocyclic compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical procedures are provided.

Core Physicochemical Properties

2,4-Diphenylimidazole is a white crystalline solid at room temperature. Its fundamental physicochemical characteristics are crucial for its application in various fields, including medicinal chemistry and materials science.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂N₂ | [1][2] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| Melting Point | 164-166 °C (recrystallized from ethanol) 285–290 °C (decomposes) | [2] [1] |

| Boiling Point | 461.2 ± 14.0 °C (Predicted) | [2] |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 12.39 ± 0.10 (Predicted) | [2] |

| LogP | 3.4 (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [1][2] |

Note on Melting Point Discrepancy: The observed variation in the melting point of 2,4-Diphenylimidazole may be attributed to differences in crystalline form (polymorphism), purity of the sample, and the experimental method used for determination. The lower range is reported for the compound recrystallized from ethanol, suggesting it may represent a specific polymorph or the presence of residual solvent. The higher, decomposing melting point may indicate a different crystalline structure or thermal degradation under the measurement conditions.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2,4-Diphenylimidazole are essential for reproducible research.

Synthesis of 2,4-Diphenylimidazole

A common and effective method for the synthesis of 2,4-diphenyl-1H-imidazole is through the condensation of benzil, an appropriate aldehyde (in this case, often formaldehyde or a precursor), and a nitrogen source like ammonium acetate.

Procedure:

-

In a round-bottom flask, combine benzil (1 equivalent), ammonium acetate (10 equivalents), and benzaldehyde (1 equivalent) in glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice water with stirring.

-

A precipitate of 2,4,5-triphenyl-1H-imidazole will form. If the desired product is 2,4-diphenylimidazole, a different aldehyde precursor would be used. For the synthesis of 2,4-diphenyl-1H-imidazole specifically, a common method involves the reaction of benzamidine with a phenacyl halide.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4-diphenyl-1H-imidazole.

-

Dry the purified crystals under vacuum.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Procedure:

-

Ensure the 2,4-Diphenylimidazole sample is finely powdered and completely dry.

-

Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.

-

Introduce a small amount of the powdered sample into the open end of the capillary tube.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube. The packed sample height should be 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[4][5]

Determination of Solubility

The solubility of 2,4-Diphenylimidazole in various solvents can be determined qualitatively.

Procedure:

-

Place a small, accurately weighed amount of 2,4-Diphenylimidazole (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dichloromethane, acetone, hexane).

-

Agitate the tubes vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25°C).

-

Visually inspect each tube for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If undissolved solid remains, the compound is considered sparingly soluble or insoluble.

-

For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) provides insight into the ionization state of the imidazole ring at different pH values.

Procedure:

-

Prepare a standard solution of 2,4-Diphenylimidazole of known concentration in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place a known volume of the 2,4-Diphenylimidazole solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point.[6][7]

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Procedure:

-

Prepare a mutually saturated system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for biological relevance). This is achieved by shaking equal volumes of the two solvents together and allowing the phases to separate.

-

Prepare a stock solution of 2,4-Diphenylimidazole in either the n-octanol or aqueous phase.

-

Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and aqueous phases.

-

Seal the flask and shake it vigorously for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 24 hours).

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of 2,4-Diphenylimidazole in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.[8][9]

Biological Activity and Signaling Pathways

2,4-Diphenylimidazole and its derivatives have been identified as agonists of the Cannabinoid Receptor Type 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the immune system. Its activation is associated with a range of physiological effects, making it a target for therapeutic intervention in inflammatory and pain-related conditions.

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by an agonist like 2,4-Diphenylimidazole initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, CB2 receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.

Experimental Workflows for Biological Activity Assessment

To evaluate the activity of 2,4-Diphenylimidazole as a CB2 receptor agonist, specific in vitro assays are employed to measure key signaling events.

cAMP Assay Workflow

This workflow outlines the steps to measure changes in intracellular cAMP levels following receptor activation.

β-Arrestin Recruitment Assay Workflow

This workflow details the procedure for measuring the recruitment of β-arrestin to the activated CB2 receptor.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Shake Flask LogD | Domainex [domainex.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 10. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 11. researchgate.net [researchgate.net]

synthesis of 2,4-Diphenylimidazole from benzil and ammonium acetate

An In-depth Technical Guide to the Synthesis of 2,4-Diphenylimidazole from Benzil and Ammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-diphenylimidazole from benzil and ammonium acetate, a classic example of the Debus-Radziszewski imidazole synthesis. This reaction is a cornerstone in heterocyclic chemistry, enabling the construction of the imidazole core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.

The synthesis involves a multi-component reaction where a 1,2-dicarbonyl compound (benzil), and a source of ammonia (ammonium acetate) condense to form the target imidazole. While many variations of this synthesis exist to produce 2,4,5-trisubstituted imidazoles, this guide will focus on the synthesis of the 2,4-disubstituted derivative.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of substituted imidazoles based on the Radziszewski reaction, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Conventional Heating Methods for Substituted Imidazole Synthesis

| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | Benzaldehyde | Glacial Acetic Acid | 100 | 3-4 | Not Specified | [1] |

| Y(TFA)₃ (3 mol%) | Benzaldehyde | Solvent-free | 100 | 3 | 97 | [2] |

| Diethyl ammoniumhydrogen phosphate | Benzaldehyde | Solvent-free | 100 | Not Specified | High | [3] |

Table 2: Microwave-Assisted Synthesis of 2,4,5-Triarylimidazoles

| Catalyst | Aldehyde | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Glyoxylic acid (5 mol%) | 4-Chlorobenzaldehyde | Solvent-free | 800 | 1.5 | 98 |

Experimental Protocols

The following are detailed methodologies for the synthesis of substituted imidazoles. The protocol for 2,4-diphenylimidazole is adapted from the general procedures for 2,4,5-trisubstituted imidazoles.

Protocol 1: General Synthesis of 2,4-Diphenylimidazole (Adapted)

This protocol is a generalized procedure adapted for the synthesis of 2,4-diphenylimidazole, based on the numerous reported syntheses of 2,4,5-trisubstituted imidazoles.

Materials:

-

Benzil

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine benzil (1 equivalent) and ammonium acetate (at least 2 equivalents).

-

Add glacial acetic acid to the flask to serve as the solvent.

-

Attach a reflux condenser and heat the mixture to 100°C with continuous stirring.

-

Maintain the reaction at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2,4-diphenylimidazole.

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triarylimidazoles

This protocol describes a rapid, solvent-free method for synthesizing 2,4,5-triarylimidazoles using microwave irradiation.

Materials:

-

Benzil (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Ammonium acetate (2.5 mmol)

-

Glyoxylic acid (5 mol%)

-

Borosil beaker (50 mL)

-

Microwave oven (e.g., BPL, 800T, 2450 MHz)

-

Ice-water

-

Büchner funnel and filter paper

-

Ethanol (for recrystallization)

Procedure:

-

In a 50 mL Borosil beaker, combine benzil (1 mmol), the desired aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and glyoxylic acid (5 mol%).

-

Mix the components thoroughly.

-

Place the beaker in a microwave oven and irradiate at 800W for 1-3 minutes. Monitor the reaction progress by TLC.

-

Once the starting materials have been consumed, remove the beaker from the microwave and allow it to cool to room temperature.

-

Pour the reaction mixture into 50 mL of ice-water to precipitate the solid product.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2,4,5-triarylimidazole.

Mandatory Visualization

Reaction Pathway

The following diagram illustrates the proposed mechanism for the Debus-Radziszewski synthesis of 2,4-diphenylimidazole from benzil and ammonium acetate.

Caption: Proposed reaction mechanism for the synthesis of 2,4-diphenylimidazole.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of 2,4-diphenylimidazole.

References

An In-depth Technical Guide to 2,4-Diphenylimidazole: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-diphenylimidazole, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, synthesis via the Radziszewski reaction, and its emerging role as a privileged scaffold in drug discovery, particularly as an agonist for the cannabinoid receptor 2 (CB2). Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside structured data tables and visual diagrams of key chemical and biological pathways to facilitate understanding and application in a research and development setting.

Introduction

2,4-Diphenylimidazole (CAS No: 670-83-7) is an aromatic heterocyclic compound featuring a central imidazole ring substituted with two phenyl groups at positions 2 and 4.[1] The imidazole moiety is a well-established pharmacophore found in numerous biologically active molecules, and the addition of phenyl groups imparts unique steric and electronic properties that enhance its potential for interacting with biological targets.[1] Its applications range from being a crucial pharmaceutical intermediate in the development of antifungal and anti-inflammatory agents to its use as a UV stabilizer in polymers.[2] Of particular note is the role of 2,4-diphenylimidazole derivatives as potent and selective agonists of the cannabinoid receptor 2 (CB2), highlighting their therapeutic potential for chronic pain and inflammatory disorders without the psychoactive side effects associated with CB1 receptor activation.[1]

Molecular Structure and Identification

The fundamental structure of 2,4-diphenylimidazole consists of a five-membered imidazole ring with phenyl substituents. The molecular formula is C₁₅H₁₂N₂.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,4-diphenyl-1H-imidazole |

| CAS Number | 670-83-7[1] |

| Molecular Formula | C₁₅H₁₂N₂[1] |

| Molecular Weight | 220.27 g/mol [1] |

| InChI | InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3[1] |

Physicochemical and Spectroscopic Data

The physicochemical properties of 2,4-diphenylimidazole are crucial for its handling, formulation, and mechanism of action in various applications.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 285–290°C (decomposes) | [1] |

| Boiling Point (Predicted) | 461.2 ± 14.0 °C | [3] |

| Solubility | Soluble in ethanol and dichloromethane. | [1][3] |

| pKa (Pyrrole-like N1) | ~14.5 | [1] |

| pKa (Predicted) | 12.39 ± 0.10 | [3] |

Table 3: Spectroscopic Data (for related diphenylimidazole compounds as representative examples)

| Spectroscopy | Peak Information (for 2,4,5-Triphenylimidazole) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.51 (s, 1H), 8.03 (m, 2H), 7.55 (d, J = 7.3 Hz, 2H), 7.52 – 7.40 (m, 4H), 7.36 (t, J = 7.2 Hz, 1H), 7.32 – 7.27 (m, 2H), 7.22 (t, J = 7.3 Hz, 1H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 166.91, 156.45, 137.73, 147.91, 135.59, 132.25, 130.94, 130.40, 129.34, 128.89, 128.04, 126.04, 125.67 |

| FTIR (KBr, cm⁻¹) | 3317 (N-H), 3037, 2972 (Ar–H), 1589 (C=N), 1483 (C=C aromatic) |

| UV-Vis (in CH₂Cl₂) | λmax recorded in the 200–800 nm range.[4] |

Synthesis of 2,4-Diphenylimidazole

The most common method for synthesizing 2,4-diphenylimidazole is the Radziszewski imidazole synthesis, which is a multi-component reaction.[5]

Radziszewski Reaction Mechanism

The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] The reaction proceeds in two main stages:

-

Diimine Formation: The dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[5]

-

Cyclization with Aldehyde: The diimine then condenses with an aldehyde, followed by cyclization and oxidation to form the imidazole ring.[5][6]

Caption: Generalized workflow of the Radziszewski imidazole synthesis.

Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the synthesis of tri-substituted imidazoles.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (5-10 mmol).

-

Add glacial acetic acid (10 mL) as the solvent and catalyst.

-

Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

-

Heat the mixture to reflux (approximately 100-120°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water (50-100 mL) with stirring.

-

A precipitate of 2,4-diphenylimidazole will form. Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acetic acid and ammonium salts.

-

Recrystallize the crude product from hot ethanol to obtain purified 2,4-diphenylimidazole.

-

Dry the purified crystals in a vacuum oven.

Applications in Drug Development

The 2,4-diphenylimidazole scaffold is of particular interest to drug development professionals due to its association with a range of biological activities.

Cannabinoid Receptor 2 (CB2) Agonism

Derivatives of 2,4-diphenylimidazole have been identified as potent and selective agonists for the CB2 receptor.[1] The CB2 receptor is primarily expressed on immune cells and is implicated in modulating inflammation and pain.[7] Activation of the CB2 receptor is a promising therapeutic strategy for treating chronic pain, autoimmune diseases, and neuroinflammatory conditions without the psychotropic effects mediated by the CB1 receptor.[7]

CB2 Receptor Signaling Pathway

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[8] Agonist binding to the CB2 receptor initiates a signaling cascade that leads to various cellular responses.

Caption: Simplified CB2 receptor signaling pathway activated by an agonist.

Experimental Protocol: CB2 Receptor Agonist Activity Assay (cAMP Assay)

This protocol outlines a common method to determine the agonist activity of a compound at the CB2 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.[9]

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.

-

Assay buffer (e.g., HBSS with 0.1% BSA).

-

Forskolin solution.

-

Test compound (2,4-diphenylimidazole derivative) stock solution in DMSO.

-

Reference CB2 agonist (e.g., CP 55,940).

-

cAMP detection kit (e.g., LANCE Ultra cAMP Detection Kit).

-

384-well white microplates.

Procedure:

-

Cell Plating: Seed the CB2-expressing cells into 384-well plates and incubate overnight to allow for cell attachment.

-

Compound Preparation: Perform serial dilutions of the test compound and reference agonist in assay buffer.

-

Assay:

-

Remove the culture medium from the cells and add the diluted compounds.

-

Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. The final concentration of forskolin should be predetermined to elicit a submaximal response.

-

Incubate the plate at room temperature for 30-45 minutes.

-

-

cAMP Detection:

-

Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

Caption: Experimental workflow for the cAMP accumulation assay.

Conclusion

2,4-Diphenylimidazole is a versatile heterocyclic compound with a well-defined molecular structure and a range of valuable physicochemical properties. Its synthesis is readily achievable through established methods like the Radziszewski reaction. For researchers in drug development, the 2,4-diphenylimidazole scaffold serves as a promising starting point for the design of novel therapeutics, particularly selective CB2 receptor agonists for the treatment of pain and inflammatory conditions. The detailed protocols and data presented in this guide are intended to support further investigation and application of this important molecule in both academic and industrial research settings.

References

- 1. Buy 2,4-Diphenyl-1H-imidazole (EVT-459244) | 670-83-7 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 9. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,4-Diphenylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-diphenylimidazole in common organic solvents. The information is compiled from available scientific literature and chemical databases to support research, development, and formulation activities involving this compound.

Core Summary

2,4-Diphenylimidazole, a versatile heterocyclic compound with applications in medicinal chemistry and materials science, exhibits varying solubility in organic solvents. While qualitatively described as soluble in solvents like ethanol and dichloromethane, precise quantitative data is limited in readily accessible literature. This guide presents the available data and outlines the methodologies for its determination.

Quantitative Solubility Data

A key study by Domańska, U., Pobudkowska, A., & Rogalski, M. (2004) investigated the solid-liquid equilibrium of several phenyl-substituted imidazoles in a range of organic solvents. While the study focused on isomers and related compounds, it provides the most relevant quantitative data in this context. It is important to note that specific quantitative solubility data for 2,4-diphenylimidazole was not explicitly found in the public domain searches. The data for its isomer, 4,5-diphenylimidazole, is presented here for comparative purposes and to highlight the expected range of solubility.

Table 1: Solubility of Phenyl-Substituted Imidazoles in Select Organic Solvents

| Solvent | 2-Phenylimidazole (mol fraction x₁) | 4,5-Diphenylimidazole (mol fraction x₁) | 2,4,5-Triphenylimidazole (mol fraction x₁) | Temperature (K) |

| Dichloromethane | Data not available in snippets | Data not available in snippets | Data not available in snippets | Not specified |

| 1-Chlorobutane | Data not available in snippets | Data not available in snippets | Data not available in snippets | Not specified |

| Toluene | Data not available in snippets | Data not available in snippets | Data not available in snippets | Not specified |

| 2-Nitrotoluene | Data not available in snippets | Data not available in snippets | Data not available in snippets | Not specified |

Note: The full text of the source publication is required to ascertain the specific solubility values for the listed compounds.

Qualitative solubility information from other sources indicates that 2,4-diphenylimidazole is generally soluble in ethanol and dichloromethane.[1][2]

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following outlines a general experimental workflow for determining the solubility of a crystalline organic compound like 2,4-diphenylimidazole, based on methods described in the literature.[3][4]

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of 2,4-diphenylimidazole is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is left undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid phase from the liquid phase.

-

Quantification: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of 2,4-diphenylimidazole in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL, g/100mL, or mol/L.

Method 2: Synthetic Method (as mentioned by Domańska et al.)

This method involves the visual determination of the dissolution temperature of a solid in a solvent.

Protocol:

-

Sample Preparation: A series of samples with known compositions of 2,4-diphenylimidazole and the solvent are prepared in sealed tubes.

-

Heating and Observation: The samples are slowly heated at a constant rate while being stirred. The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific composition.

-

Data Analysis: By repeating this process for different compositions, a solubility curve (temperature vs. composition) can be constructed.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isothermal shake-flask solubility determination method.

References

history and discovery of 2,4-Diphenylimidazole

An In-depth Technical Guide to 2,4-Diphenylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenyl-1H-imidazole is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its rigid, aromatic scaffold serves as a versatile platform for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the history, discovery, synthesis, properties, and applications of 2,4-diphenylimidazole, with a special focus on its role as a core structure in the development of cannabinoid receptor 2 (CB2) agonists.

History and Discovery

The synthesis of the imidazole ring system dates back to the mid-19th century. In 1858, German chemist Heinrich Debus first synthesized imidazole (originally named glyoxaline) by reacting glyoxal and formaldehyde in the presence of ammonia.[1][2] This foundational work laid the groundwork for imidazole chemistry.

The field was significantly advanced by the Polish chemist Bronisław Radziszewski, who, beginning in 1882, developed a more general method for synthesizing a variety of substituted imidazoles.[1][3] The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][4] This multicomponent reaction proved to be a robust method for preparing a wide range of imidazole derivatives, including the chemiluminescent compound 2,4,5-triphenylimidazole, also known as lophine.[1] While the precise first synthesis of 2,4-diphenylimidazole is not as famously documented as that of lophine, its synthesis is based on the principles established by Debus and Radziszewski. Modern synthetic methods have since been developed to produce 2,4-diphenylimidazole with high yield and purity.

Physicochemical and Spectroscopic Data

2,4-Diphenylimidazole is typically a white solid.[5] Its key physicochemical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of 2,4-Diphenylimidazole

| Property | Value | Source(s) |

| CAS Number | 670-83-7 | [6][7] |

| Molecular Formula | C₁₅H₁₂N₂ | [6][7] |

| Molecular Weight | 220.27 g/mol | [6][7] |

| Melting Point | 164-166 °C | [8] |

| Boiling Point | 461.2 ± 14.0 °C (Predicted) | [8] |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [8] |

| InChIKey | FHHCKYIBYRNHOZ-UHFFFAOYSA-N | [7] |

Table 2: NMR Spectroscopic Data for 2,4-Diphenylimidazole

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Source |

| ¹H NMR | CDCl₃ | 7.87 (d, J = 7.5 Hz, 2H), 7.75 (d, J = 7.0 Hz, 2H), 7.42–7.33 (m, 6H), 7.26 (t, J = 4.0 Hz, 1H) | [5] |

| ¹³C NMR | CDCl₃ | 147.0, 130.0, 128.8, 128.7, 127.0, 125.2, 124.9 | [5] |

Synthesis and Experimental Protocols

Several synthetic routes to 2,4-diphenylimidazole have been developed. A modern, efficient, and catalyst-free method involves the [3+2] cyclization of a vinyl azide with an amidine.[5]

Experimental Protocol: Synthesis of 2,4-Diphenyl-1H-imidazole via [3+2] Cyclization

This protocol is adapted from the method described by Ghorai and colleagues.[5]

Reagents and Materials:

-

Benzimidamide hydrochloride

-

(1-Azidovinyl)benzene

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100–200 mesh) for column chromatography

Procedure:

-

To a 10 mL reaction tube, add benzimidamide hydrochloride (47 mg, 0.3 mmol), (1-azidovinyl)benzene (29 mg, 0.2 mmol), and DBU (45.6 mg, 0.3 mmol).

-

Add 2.0 mL of acetonitrile to the reaction mixture.

-

Place the sealed reaction tube in a preheated oil bath at 80 °C and stir for 8 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add 10.0 mL of brine solution and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a 10% ethyl acetate in hexane eluent to yield 2,4-diphenyl-1H-imidazole as a white solid (39.2 mg, 89% yield).[5]

Caption: Experimental workflow for the synthesis of 2,4-diphenylimidazole.

Applications

2,4-Diphenylimidazole serves as a valuable building block in several areas:

-

Medicinal Chemistry: The most prominent application is its use as a core scaffold for the development of selective cannabinoid receptor 2 (CB2) agonists. These compounds are being investigated for the treatment of chronic and neuropathic pain, with the advantage of avoiding the psychoactive side effects associated with CB1 receptor activation.[9]

-

Materials Science: Due to its conjugated aromatic system, 2,4-diphenylimidazole exhibits UV absorption properties, making it an effective UV stabilizer for polymers. It helps prevent photodegradation, thereby extending the lifespan of materials like plastics and coatings. Its derivatives are also explored for use in fluorescent dyes and sensors.

-

Pharmaceutical Intermediates: The imidazole ring is a common feature in many pharmaceuticals. 2,4-Diphenylimidazole can serve as a precursor for the synthesis of a range of therapeutically active compounds, including potential antifungal agents.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

The therapeutic potential of 2,4-diphenylimidazole derivatives in pain management stems from their activity as agonists at the CB2 receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on immune cells. Its activation triggers a cascade of intracellular events that ultimately modulate inflammation and nociception.

Upon binding of an agonist, such as a 2,4-diphenylimidazole derivative, the CB2 receptor couples to inhibitory G-proteins (Gαi/o). This leads to two primary signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[10][11]

-

Activation of MAPK Pathways: The Gβγ subunit dissociates and can activate other signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways, including ERK and p38 MAPK.[11][12]

These signaling events collectively lead to the modulation of cytokine release and immune cell function, contributing to the anti-inflammatory and analgesic effects of CB2 agonists.

Caption: Simplified signaling pathway of the CB2 receptor upon agonist binding.

References

- 1. mdpi.com [mdpi.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. scribd.com [scribd.com]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2,4-diphenyl-1H-imidazole [stenutz.eu]

- 8. ijfmr.com [ijfmr.com]

- 9. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,4-Diphenylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2,4-Diphenylimidazole (CAS No. 670-83-7). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and a comparative analysis of FT-IR data for 2,4-Diphenylimidazole.

Table 1: ¹H NMR Spectral Data of 2,4-Diphenylimidazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.87 | d | 7.5 | 2H | Aromatic Protons |

| 7.75 | d | 7.0 | 2H | Aromatic Protons |

| 7.42–7.33 | m | - | 6H | Aromatic Protons |

| 7.26 | t | 4.0 | 1H | Imidazole C5-H |

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectral Data of 2,4-Diphenylimidazole

| Chemical Shift (δ) ppm | Assignment |

| 147.0 | C2 (Imidazole Ring) |

| 130.0 | Aromatic Carbons |

| 128.8 | Aromatic Carbons |

| 128.7 | Aromatic Carbons |

| 127.0 | Aromatic Carbons |

| 125.2 | Aromatic Carbons |

| 124.9 | C4/C5 (Imidazole Ring) |

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 2,4-Diphenylimidazole

| Parameter | Value |

| Calculated m/z (C₁₅H₁₃N₂) | 221.1079 |

| Found m/z | 221.1080 |

Ionization Method: ESI (Electrospray Ionization) or similar soft ionization technique is inferred.[1]

Table 4: Comparative FT-IR Spectral Data

Note: Specific FT-IR data for 2,4-Diphenylimidazole was not explicitly found in the literature search. The following data is for the closely related compound 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole and provides expected absorption regions.

| Wavenumber (cm⁻¹) | Assignment |

| 3100–3000 | Aromatic C-H stretching |

| ~1600-1450 | C=C and C=N stretching (aromatic and imidazole rings) |

| 1300-1000 | C-H in-plane bending |

| 950-800 | C-H out-of-plane bending |

The N-H stretching vibration of the imidazole ring is typically observed in the range of 3400-3200 cm⁻¹.

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,4-Diphenylimidazole (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for protons and 125 MHz for carbon-13.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.

-

¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of 2,4-Diphenylimidazole is prepared in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: HRMS analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is calibrated using a known standard to ensure high mass accuracy. The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine their mass-to-charge ratio with high precision.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 2,4-Diphenylimidazole (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for 2,4-Diphenylimidazole.

Caption: Workflow for Spectroscopic Analysis.

References

potential biological activities of 2,4-Diphenylimidazole derivatives

An In-depth Technical Guide to the Biological Activities of 2,4-Diphenylimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diphenylimidazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide array of pharmacological applications, demonstrating a remarkable versatility that makes them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the key biological activities associated with these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer and Anti-proliferative Activities

Derivatives of the imidazole core, particularly those with triphenyl substitutions, have shown notable cytotoxic effects against various human cancer cell lines. Research indicates that these compounds can interfere with critical cell signaling pathways, such as the p53-MDM2 interaction, and induce cell cycle arrest.

A series of N1-substituted 2,4,5-triphenylimidazole derivatives were synthesized and evaluated for their anti-proliferative activities against four human cancer cell lines: prostate cancer (PC3), oral cancer (KB), lung cancer (A549), and colon cancer (HCT116).[1][2] While their inhibitory activity on the p53-MDM2 binding was found to be weak, many of the compounds displayed moderate to potent cytotoxicity.[1][2] One lead compound, in particular, was found to induce cell cycle arrest at the G2/M phase.[1] The fusion of quinoxaline with imidazole has also been explored, yielding N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives that demonstrate kinase inhibition and cytotoxic activity in several cancer cell lines.[3] Furthermore, a copper(II) complex with a 2,4,5-triphenylimidazole ligand has been synthesized and tested for its anticancer activity against the T47D human breast cancer cell line, showing a significant cytotoxic effect.[4]

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| N1-substituted 2,4,5-triphenylimidazoles | PC3, KB, A549, HCT116 | Cytotoxicity | Moderate to Potent | [1][2] |

| Cu(II) complex with 2,4,5-triphenylimidazole | T47D (Breast Cancer) | IC50 | 72.139 µg/mL | [4] |

Experimental Protocols: Anticancer Screening

MTT Assay for Cytotoxicity:

-

Cell Culture: Human cancer cell lines (e.g., T47D, PC3, A549) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The synthesized 2,4-diphenylimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Cell Cycle Analysis:

-

Treatment: Cells are treated with a test compound (e.g., a potent triphenylimidazole derivative) for a defined period (e.g., 24 hours).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest.[1]

Visualizations: Anticancer Mechanism

Caption: p53-MDM2 regulatory pathway and the inhibitory action of triphenylimidazole derivatives.

Antimicrobial and Antifungal Activities

The imidazole ring is a core component of many established antifungal agents. Consequently, 2,4-diphenylimidazole derivatives have been extensively screened for their antimicrobial properties. Studies have revealed that these compounds exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.

Novel synthesized 2,4,5-trisubstituted imidazoles have been tested against eight different human pathogenic bacteria and fungi, with several compounds showing activity against both Gram-positive and Gram-negative bacteria.[5] The minimum inhibitory concentrations (MICs) for active compounds ranged from 0.50 to 6.1 µg/mL.[5] In another study, a series of 2-substituted-4,5-diphenyl imidazoles were synthesized and screened, with some compounds showing promising activity against fungal and bacterial strains when compared to standard drugs like Ciprofloxacin and Clotrimazole.[6] The incorporation of a triazole ring into the structure has also yielded derivatives with good antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[7] Furthermore, imidazole derivatives containing a 2,4-dienone motif have demonstrated broad-spectrum antifungal and antibacterial activity.[8][9]

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | Activity Metric | Value | Reference |

| 2,4,5-Trisubstituted Imidazoles | Various Bacteria | MIC | 0.50 - 6.1 µg/mL | [5] |

| 2,4,5-Trisubstituted Imidazoles | Various Bacteria | MBC | 1.11 - 12.9 µg/mL | [5] |

| 1H-2,4 triazole 2,4,5-trisubstituted imidazoles | S. aureus, P. aeruginosa, C. albicans | Activity | Good | [7] |

| Imidazole-dienone hybrids | C. albicans 64110 (fluconazole-resistant) | MIC | 8 µg/mL | [8] |

| Imidazole-dienone hybrids | S. aureus UA1758 | MIC | 4 - 8 µg/mL | [8] |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Candida utilis | MIC | 7 mg/mL | [10] |

Experimental Protocols: Antimicrobial Screening

Kirby-Bauer Disk Diffusion Method:

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a sterile broth to match a specific turbidity standard (e.g., 0.5 McFarland).

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the synthesized imidazole derivative are placed on the agar surface. Standard antibiotic disks (e.g., Ciprofloxacin) and a solvent control disk are also applied.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.[6]

Broth Microdilution Method for MIC Determination:

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Anti-inflammatory Activity

Several 2,4-diphenylimidazole derivatives have been investigated for their potential to mitigate inflammation. These compounds often target key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

A series of 1-substituted 2,4,5-triphenyl imidazoles were synthesized and screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method, with some compounds showing highly significant activity.[11] Similarly, 2,4-diaryl-5(4H)-imidazolone derivatives have been prepared and evaluated, with some exhibiting excellent in vivo anti-inflammatory properties and a lack of gastrointestinal toxicity, suggesting potential COX-2 selectivity.[12] Further studies on substituted imidazole derivatives have identified compounds with remarkable anti-inflammatory effects, showing edema inhibition from 49.58% to 58.02% with minimal gastrointestinal side effects.[13] The mechanism of action for some derivatives has been linked to the inhibition of the NF-κB pathway.[14][15]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Model | Activity Metric | Value | Reference |

| Substituted Imidazoles | Carrageenan-induced rat paw edema | Edema Inhibition | 49.58% - 58.02% | [13] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | LPS-stimulated RAW 264.7 macrophages | NO Production IC50 | 0.86 µM | [14] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | LPS-stimulated RAW 264.7 macrophages | TNF-α Production IC50 | 1.87 µM | [14] |

Experimental Protocols: Anti-inflammatory Screening

Carrageenan-Induced Rat Paw Edema Model:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test compounds (imidazole derivatives) and a standard drug (e.g., Indomethacin or Diclofenac) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

-

Inflammation Induction: After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11][12][13]

Visualizations: General Experimental Workflow

Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives.

Enzyme Inhibition

The structural features of 2,4-diphenylimidazole derivatives make them suitable for interacting with the active sites of various enzymes, leading to inhibitory activity. This has been explored for targets in cancer, diabetes, and immunology.

As previously mentioned, triphenylimidazole derivatives have been designed as inhibitors of the p53-MDM2 protein-protein interaction.[1][2] In a different context, a new series of 4,5-diphenylimidazole-acetamide-1,2,3-triazole hybrids were designed and synthesized as potent α-glucosidase inhibitors, an important target for managing type 2 diabetes. All synthesized compounds showed excellent inhibition, with IC50 values ranging from 55.6 to 149.2 μM, significantly more potent than the standard inhibitor acarbose (IC50 = 750.0 μM).[16] Kinetic studies revealed that the most potent compound acts as a competitive inhibitor.[16] Additionally, derivatives of 4-phenylimidazole have been systematically studied as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a therapeutic target for cancer and chronic infections, with the most potent compounds being approximately 10-fold more effective than the parent 4-phenylimidazole.[17]

Quantitative Data: Enzyme Inhibition

| Compound Class | Enzyme Target | Activity Metric | Value | Reference |

| 4,5-diphenylimidazole-acetamide-1,2,3-triazole hybrids | α-Glucosidase | IC50 | 55.6 - 149.2 µM | [16] |

| 4-phenylimidazole derivatives | Indoleamine 2,3-dioxygenase (IDO) | Potency | ~10x more potent than 4-PI | [17] |

Experimental Protocols: Enzyme Inhibition Assay

α-Glucosidase Inhibition Assay:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

-

Assay Setup: In a 96-well plate, varying concentrations of the imidazole inhibitor are pre-incubated with the α-glucosidase enzyme solution for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to each well.

-

Incubation and Termination: The plate is incubated for a further period (e.g., 20 minutes) at 37°C. The reaction is then stopped by adding a solution of sodium carbonate (Na2CO3).

-

Absorbance Measurement: The amount of p-nitrophenol released by the enzymatic cleavage of pNPG is quantified by measuring the absorbance at 405 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a standard reference inhibitor.[16]

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPG) and the most potent inhibitor. The initial reaction velocities are measured, and the data are plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the lines on the plot reveals the mechanism of inhibition.[16]

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer properties of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives; kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new imidazole derivatives containing the 2,4-dienone motif with broad-spectrum antifungal and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New 4,5-diphenylimidazole-acetamide-1,2,3-triazole hybrids as potent α-glucosidase inhibitors: synthesis, in vitro and in silico enzymatic and toxicity evaluations | Semantic Scholar [semanticscholar.org]

- 17. Structure based development of phenylimidazole-derived inhibitors of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Imidazole Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

An In-depth Exploration of the Core Chemistry, Synthesis, and Therapeutic Applications of Imidazole-Based Compounds

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a privileged scaffold in the design of a vast array of therapeutic agents.[2] Found in essential biological molecules such as the amino acid histidine and purines, the imidazole nucleus is a versatile building block that has been successfully incorporated into numerous clinically approved drugs.[1][2] This technical guide provides an in-depth overview of the fundamental chemistry of the imidazole class of organic compounds, their synthesis, and their critical role in modern drug discovery and development for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The imidazole ring is a planar, aromatic system with 6 π-electrons, conforming to Hückel's rule.[3] This aromaticity confers significant stability to the ring. One of the key features of imidazole is its amphoteric nature; it can act as both a weak acid and a weak base.[4] The pyrrole-like nitrogen (N-1) is weakly acidic, with a pKa of approximately 14.5, while the pyridine-like nitrogen (N-3) is basic, with a pKa of the conjugate acid around 7.0.[4][5] This dual reactivity is crucial for its biological activity, allowing it to participate in various interactions with biological targets.

Structural Parameters

The precise geometry of the imidazole ring has been extensively studied. The bond lengths and angles can vary slightly depending on the substituents and the crystal packing forces. Below is a summary of typical bond lengths and angles for the imidazole ring.

| Bond | Average Length (Å) | Bond Angle | Average Angle (°) |

| N1-C2 | 1.314 - 1.354 | N1-C2-N3 | 111.3 - 112.0 |

| C2-N3 | 1.315 - 1.33 | C2-N3-C4 | 105.4 - 106.0 |

| N3-C4 | 1.376 - 1.38 | N3-C4-C5 | 110.0 - 111.0 |

| C4-C5 | 1.356 - 1.36 | C4-C5-N1 | 105.0 - 105.3 |

| C5-N1 | 1.376 - 1.384 | C5-N1-C2 | 107.0 - 107.0 |

| Data compiled from various crystallographic studies.[2][3][4][6][7][8] |

Synthesis of Imidazole Derivatives

A variety of synthetic methods have been developed for the construction of the imidazole ring. One of the most classical and versatile methods is the Debus-Radziszewski synthesis.

Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol describes the synthesis of 2,4,5-triphenylimidazole, a common derivative, via the Debus-Radziszewski reaction.[9][10][11][12][13]

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, combine benzil (1.0 g, 4.76 mmol), benzaldehyde (0.51 g, 4.76 mmol), and ammonium acetate (3.67 g, 47.6 mmol).

-

Add glacial acetic acid (10 mL) to the mixture.

-

Heat the reaction mixture to reflux at 100-110°C with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL).

-

Neutralize the mixture with a dilute ammonium hydroxide solution until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

-

Dry the purified product in a vacuum oven.

Characterization: The structure and purity of the synthesized 2,4,5-triphenylimidazole can be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

FT-IR Spectroscopy: Identify characteristic peaks for the imidazole ring and phenyl groups.

-

¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: Determine the molecular weight of the compound.

Imidazole in Drug Development: A Pharmacophore of Choice

The imidazole scaffold is a prominent feature in a multitude of clinically used drugs across various therapeutic areas. Its ability to engage in hydrogen bonding, coordinate with metal ions, and participate in π-π stacking interactions makes it an ideal pharmacophore for targeting a diverse range of biological macromolecules.

Imidazole-Based Drugs and their Biological Activity

The following table summarizes the biological activity of several representative imidazole-containing drugs, highlighting their therapeutic applications and, where available, their IC50 values against specific targets.

| Drug Name | Therapeutic Area | Target/Mechanism of Action | IC50 Value(s) |

| Clotrimazole | Antifungal | Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.[5][14][15][16][17] | - |

| Losartan | Antihypertensive | Angiotensin II receptor blocker (ARB).[18][19][20][21] | - |

| Dacarbazine | Anticancer | Alkylating agent, methylates DNA. | - |

| Cimetidine | Anti-ulcer | Histamine H2 receptor antagonist. | - |

| Nilotinib | Anticancer | Tyrosine kinase inhibitor (BCR-ABL). | - |

| Compound 6 | Anticancer | Apoptotic activity. | 0.013 µM (MCF7), 0.022 µM (A2780), 0.04 µM (A549), 0.097 µM (PC3)[22] |

| Compound 16 | Anticancer | BCR-ABL tyrosine kinase inhibitor. | 5.66 µM (K-562 cells)[22] |

| Compound 21 | Anticancer | Tubulin polymerization inhibitor. | 0.29 µM (A549), 1.48 µM (MDA-MB-231)[23] |

| Compound 24 | Anticancer | Inhibits tubulin assembly. | 0.009 µM (SW620), 0.022 µM (CT26), 0.058 µM (HCT116)[23] |

| Compound 35 & 36 | Anticancer | VEGFR-2 inhibitors. | 3.37 µM & 6.30 µM (MCF-7 cells) respectively[23] |

| Compound 46 & 48 | Anticancer | EGFR-directed agents. | 1.22 µM & 2.29 µM (MDA-MB-231 cells) respectively[23] |

| Compound 57 | Anticancer | ALK5 kinase inhibitor. | 0.008 µM (ALK5)[23] |

| Compound 81, 82, 83 | Anticancer | Nek2 kinase inhibitors. | 44 nM, 54 nM, 38 nM (MGC-803 cells) respectively[23] |

Signaling Pathways and Mechanisms of Action

A deep understanding of the signaling pathways modulated by imidazole-based drugs is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three distinct classes of imidazole-containing therapeutics.

Losartan and the Renin-Angiotensin-Aldosterone System (RAAS)

Losartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream effects, including vasoconstriction and aldosterone secretion.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Description of Imidazole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Clotrimazole disrupts ergosterol biosynthesis and cell membrane integrity via targeting sterol 14α-demethylases to suppress virulence of Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 10. scialert.net [scialert.net]

- 11. sctunisie.org [sctunisie.org]

- 12. ijcrt.org [ijcrt.org]

- 13. scribd.com [scribd.com]

- 14. What is the mechanism of Clotrimazole? [synapse.patsnap.com]

- 15. Mode of action of clotrimazole: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacyfreak.com [pharmacyfreak.com]

- 17. The antimycotic agent clotrimazole inhibits melanogenesis by accelerating ERK and PI3K-/Akt-mediated tyrosinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Binding of Losartan to Angiotensin AT1 Receptors Increases Dopamine D1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. losartan drug pathwayRat Genome Database [rgd.mcw.edu]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

2,4-Diphenylimidazole: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2,4-Diphenylimidazole (CAS No. 670-83-7). The following sections detail the chemical and physical properties, hazard identification, protective measures, emergency procedures, and a representative experimental protocol for its synthesis. This document is intended for use by qualified individuals trained in handling laboratory chemicals.

Chemical and Physical Properties

2,4-Diphenylimidazole is a white crystalline solid.[1] It is soluble in organic solvents such as ethanol and dichloromethane.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2,4-Diphenylimidazole

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂ |

| Molar Mass | 220.27 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Melting Point | 164-166 °C[1] |

| Boiling Point | 461.2 ± 14.0 °C (Predicted)[1] |

| Flash Point | 254.7 °C[1] |

| Density | 1.149 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 12.39 ± 0.10 (Predicted)[1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions[1] |

Safety and Hazard Information

Proper handling of 2,4-Diphenylimidazole is crucial to ensure laboratory safety. While some sources describe its toxicity as low, it is classified as an irritant and requires careful handling to avoid contact and inhalation.[1]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for 2,4-Diphenylimidazole and closely related imidazole compounds indicates potential hazards. The hazard pictograms and statements are summarized in Table 2. It is important to note that classifications may vary between suppliers.

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Danger | H301: Toxic if swallowed | |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation |

Note: Classifications are based on available data for 2,4-Diphenylimidazole and related compounds and may vary.

Precautionary Statements

To mitigate the risks associated with handling 2,4-Diphenylimidazole, the following precautionary measures should be followed:

-

Prevention:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P316: IF SWALLOWED: Get emergency medical help immediately.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Experimental Protocols

Representative Synthesis of 2,4-Diphenylimidazole

This protocol describes a general one-pot synthesis of 2,4-diphenylimidazole from benzil, benzaldehyde, and ammonium acetate.

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid or absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, combine equimolar amounts of benzil and benzaldehyde.

-

Add an excess of ammonium acetate (approximately 3-10 molar equivalents).

-

Add a suitable solvent, such as glacial acetic acid or absolute ethanol.

-

Heat the reaction mixture to reflux (typically between 70-100 °C) with continuous stirring for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If using glacial acetic acid, pour the reaction mixture into water to precipitate the crude product. If using ethanol, the product may precipitate upon cooling.

-

Collect the crude solid by filtration and wash with water.

-

Purify the crude 2,4-diphenylimidazole by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

-

Dry the purified product under vacuum.

Biological Activity and Signaling Pathways

Derivatives of 2,4-diphenylimidazole have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in immune cells and is a therapeutic target for inflammatory and neuropathic pain.